molecular formula C6H8ClNO B13793697 2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone

2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone

Cat. No.: B13793697
M. Wt: 145.59 g/mol
InChI Key: POUVFFBTENVUQE-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone is an organic compound with the molecular formula C6H8ClNO It is a chlorinated ethanone derivative featuring a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone typically involves the chlorination of ethanone derivatives. One common method includes the reaction of pyrrole with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted ethanone derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced products.

Scientific Research Applications

2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biochemical Studies: Investigated for its potential interactions with biological molecules.

    Pharmaceutical Research: Explored for its potential as a building block in drug development.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the carbonyl group and the chlorine atom, making it reactive towards nucleophiles. This reactivity is exploited in various synthetic and biochemical applications.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(1H-pyrrol-2-yl)ethanone: Similar structure but with a different position of the chlorine atom.

    2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Contains a phenyl ring with hydroxyl groups instead of a pyrrole ring.

Uniqueness

2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to its analogs. The presence of the pyrrole ring and the position of the chlorine atom make it a valuable intermediate in organic synthesis and research.

Properties

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

IUPAC Name

2-chloro-1-(2,3-dihydropyrrol-1-yl)ethanone

InChI

InChI=1S/C6H8ClNO/c7-5-6(9)8-3-1-2-4-8/h1,3H,2,4-5H2

InChI Key

POUVFFBTENVUQE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C=C1)C(=O)CCl

Origin of Product

United States

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